3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
CAS No.: 1173081-96-3
Cat. No.: VC0111264
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.655
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173081-96-3 |
|---|---|
| Molecular Formula | C8H13ClN2O |
| Molecular Weight | 188.655 |
| IUPAC Name | 3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | ZMDPNGUJHPRAMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)CN)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride features a pyridine ring structure with specific functional groups that contribute to its chemical behavior and biological activity. The compound is characterized by:
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CAS Number: 1173081-96-3
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Molecular Formula: C8H13ClN2O
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Molecular Weight: 188.65 g/mol
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IUPAC Name: 3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride
The structural arrangement includes a pyridine ring with two methyl groups at positions 4 and 6, an aminomethyl substituent at position 3, and a ketone group at position 2, forming a pyridin-2(1H)-one system. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments compared to its free base form.
Physical and Chemical Characteristics
The physical properties of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride significantly influence its behavior in various chemical environments and biological systems. These properties include solubility patterns, stability under different conditions, and structural characteristics that enable its participation in various chemical reactions and biological interactions.
Table 1.1: Key Identifiers and Properties of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClN2O |
| Molecular Weight | 188.65 g/mol |
| CAS Number | 1173081-96-3 |
| InChI | InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H |
| InChI Key | ZMDPNGUJHPRAMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)CN)C.Cl |
| DSSTOX Substance ID | DTXSID00656384 |
The compound's structure allows it to engage in various intermolecular interactions, including hydrogen bonding through its amino and carbonyl groups, which influences its solubility profile and binding potential with biological targets. The presence of the hydrochloride salt form also impacts its physicochemical properties, particularly enhancing its water solubility compared to the free base.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride can be achieved through several routes, with variations in starting materials, reaction conditions, and intermediate formation. One common approach involves multi-step processes starting with precursors like ethyl cyanoacetate.
A typical synthetic pathway might involve the preparation of malonamamidine hydrochloride from ethyl cyanoacetate, followed by condensation reactions with appropriate aldehydes and subsequent oxidation steps to form the desired pyridine ring structure. The aminomethyl group can be introduced through various methods, including direct amination or modification of suitable precursors.
Intermediates such as 2-amino-4,6-dimethyl nicotinamide are often characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structural integrity before proceeding to subsequent synthetic steps. These intermediates display characteristic spectral signals, such as methyl group signals around δ 2.06 ppm in NMR spectra and carbonyl stretches at approximately 1,653 cm−1 in IR spectra.
Purification and Characterization
After synthesis, purification techniques such as recrystallization and column chromatography are employed to ensure high purity of the final product. Recrystallization often utilizes solvents like cold water, while column chromatography may employ silica gel with ethyl acetate/hexane solvent systems to effectively remove impurities such as unreacted starting materials.
The purified compound is characterized using multiple analytical techniques:
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NMR Spectroscopy: Provides information about the proton and carbon environments, confirming the structural arrangement
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Mass Spectrometry: Verifies the molecular weight and fragmentation pattern
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IR Spectroscopy: Identifies functional group presence through characteristic absorption bands
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Elemental Analysis: Confirms the elemental composition and stoichiometry, particularly important for the hydrochloride salt form
These characterization methods collectively ensure the identity, purity, and structural correctness of the synthesized compound before its application in further studies or reactions.
Chemical Reactivity Profile
Reaction Types and Mechanisms
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride exhibits diverse reactivity patterns owing to its multifunctional structure. The compound can participate in several types of chemical reactions:
Oxidation Reactions: The compound can undergo oxidation, particularly at the aminomethyl group, forming corresponding oxidized derivatives. Oxidizing agents such as potassium permanganate (KMnO4) are commonly employed for these transformations.
Reduction Reactions: Various reducing agents, including lithium aluminum hydride (LiAlH4), can reduce functional groups within the molecule, potentially affecting the carbonyl or pyridine ring components.
Nucleophilic Substitution: The aminomethyl group serves as a nucleophilic center, enabling substitution reactions that lead to the formation of various derivatives. Additionally, electrophilic substitution can occur at specific positions of the pyridine ring.
Salt Formation and pH-Dependent Behavior: As a hydrochloride salt, the compound exhibits interesting acid-base properties, with the ability to form different salt species depending on the pH environment. This property is particularly relevant for its solubility and stability profiles in biological systems.
Solubility Considerations
The solubility characteristics of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride significantly impact its handling in research settings and potential pharmaceutical applications. The hydrochloride salt form generally enhances water solubility compared to the free base, though solubility challenges may still arise in certain experimental conditions.
For improved solubility in pharmacological assays, several approaches can be implemented:
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Use of buffered solutions, such as ammonium acetate at pH 6.5
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Incorporation of co-solvents like dimethyl sulfoxide (DMSO) at concentrations below 5% v/v
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Pre-dissolution in acidic conditions (e.g., 0.1 M HCl) followed by neutralization with biological buffers like phosphate-buffered saline (PBS)
These strategies facilitate the compound's use in various experimental settings while maintaining its stability and availability for the intended chemical or biological interactions.
Biological Activity and Mechanisms
Enzyme Inhibition Properties
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride has demonstrated significant enzyme inhibition capabilities, particularly targeting two important enzymes involved in cancer progression: Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90).
EZH2 Inhibition: The compound has shown ability to inhibit EZH2, an enzyme crucial for regulating gene expression through histone methylation. This inhibition can lead to the reactivation of tumor suppressor genes that are typically silenced in cancer cells. In vitro studies indicate that this compound induces apoptosis (programmed cell death) in glioblastoma cells by modulating gene expression related to apoptosis and cell cycle progression.
HSP90 Inhibition: Additionally, the compound acts as an inhibitor of HSP90, a chaperone protein that stabilizes numerous oncogenic proteins. By inhibiting HSP90, the compound promotes the degradation of proteins that facilitate cancer progression, thereby enhancing its potential as an anticancer agent.
This dual inhibition mechanism represents a valuable approach in cancer therapeutics, as it targets multiple pathways simultaneously, potentially reducing the likelihood of resistance development and increasing therapeutic efficacy.
Anticancer Activity and Research Findings
Research focused on the anticancer potential of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride has yielded promising results, particularly in the context of glioblastoma treatment.
A notable study investigated the efficacy of this compound against glioblastoma cells, demonstrating significant reductions in cell viability when treated with the compound alone or in combination with temozolomide, a standard chemotherapeutic agent for glioblastoma. Mechanistic studies revealed that the compound induced alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
The compound's ability to inhibit both EZH2 and HSP90 contributes to its effectiveness against cancer cells, as these targets play crucial roles in tumor growth and survival. The dual inhibition mechanism may provide advantages over single-target approaches, potentially addressing multiple cancer-promoting pathways simultaneously.
| Biological Target | Effect | Potential Application |
|---|---|---|
| EZH2 | Inhibition leading to reactivation of tumor suppressor genes | Cancer treatment, particularly glioblastoma |
| HSP90 | Inhibition causing degradation of oncogenic proteins | Anticancer therapy |
| Glioblastoma cells | Reduced cell viability, induced apoptosis | Brain cancer treatment |
| Gene expression | Modulation of apoptosis and cell cycle-related genes | Cancer therapy, molecular targeted treatment |
Analytical Techniques for Characterization
Spectroscopic Methods
The structural characterization and purity assessment of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride rely on various spectroscopic techniques that provide complementary information about the compound's molecular features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as a primary tool for structural elucidation, providing information about the proton and carbon environments within the molecule. Characteristic signals include those from the methyl groups, aromatic protons, and aminomethyl protons. For instance, the methyl groups typically show signals around δ 2.06 ppm in the proton NMR spectrum. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can resolve ambiguities in signal assignments, particularly for complex coupling patterns.
Infrared (IR) Spectroscopy: IR analysis identifies functional groups through characteristic absorption bands. The compound typically shows carbonyl stretches around 1,653 cm−1, N-H stretching from the amino group, and specific patterns for the pyridine ring vibrations.
Mass Spectrometry (MS): MS confirms the molecular weight and provides fragmentation patterns that aid in structural verification. The molecular ion peak and characteristic fragment ions offer valuable information for structure confirmation and purity assessment.
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment and quality control of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride:
High-Performance Liquid Chromatography (HPLC): HPLC with a pH 6.5 ammonium acetate buffer has proven effective for purity assessment of this compound. This method allows for the separation, identification, and quantification of the main compound and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for detecting and quantifying residual solvents, which is critical for compounds intended for biological testing or pharmaceutical applications.
Thin-Layer Chromatography (TLC): TLC serves as a rapid screening method during synthesis and purification processes, providing information about reaction progress and product purity.
These analytical techniques collectively ensure the quality and identity of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, which is crucial for its reliable use in research and potential therapeutic applications.
Applications in Scientific Research
As a Synthetic Intermediate
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride serves as a valuable intermediate in organic synthesis, contributing to the creation of more complex molecules with potential biological activities. The compound's unique structure, featuring a pyridine ring with strategic functional groups, allows it to participate in various chemical transformations.
Researchers have explored its utility in constructing diverse derivatives by modifying the aminomethyl group, which can undergo substitution reactions to generate compounds with enhanced or altered biological properties. For example, studies have focused on synthesizing derivatives that demonstrate improved potency against specific cancer cell lines compared to the parent compound.
The reaction of this compound with carboxylic acids or their activated derivatives leads to the formation of amides, which can exhibit distinct biological profiles. Additionally, its incorporation into larger molecular scaffolds through strategic bond formations contributes to the synthesis of complex bioactive molecules.
In Medicinal Chemistry Research
In medicinal chemistry, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride has emerged as a promising scaffold for drug development, particularly in the context of anticancer agents. Its dual ability to inhibit EZH2 and HSP90, enzymes critical in cancer progression, positions it as a valuable starting point for developing targeted therapies.
Research applications include:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists employ this compound in SAR investigations, systematically modifying its structure to identify features critical for biological activity. Such studies utilize computational methods like molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets, and quantitative structure-activity relationship (QSAR) models using descriptors such as logP or hydrogen bond donors to correlate structural features with activity.
Combination Therapy Research: Studies have explored its potential in combination with established chemotherapeutic agents, revealing synergistic effects that enhance anticancer efficacy. For instance, research has demonstrated improved outcomes when combining this compound with temozolomide in glioblastoma treatment models.
Target Validation Studies: The compound serves as a chemical probe to validate the roles of EZH2 and HSP90 in various cancer types, contributing to our understanding of cancer biology and potential therapeutic strategies.
Comparative Analysis with Related Compounds
Structural Analogs
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride belongs to a family of compounds with related structural features. Comparing this compound with structural analogs provides insights into structure-activity relationships and potential applications.
Table 8.1: Comparison of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Hydrochloride with Related Compounds
| Compound | Key Structural Differences | Comparative Properties |
|---|---|---|
| 3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride | Lacks the 6-methyl group | Similar biological activity with potentially different potency |
| 3-(Aminomethyl)benzoic acid hydrochloride | Contains a benzoic acid moiety instead of pyridine | Different solubility profile and biological targets |
| 3-(Aminomethyl)benzeneboronic acid hydrochloride | Contains a boronic acid group | Enhanced reactivity in certain coupling reactions |
| 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride | Features a pinacol-protected boronic acid | Different application in synthetic chemistry |
These structural analogs exhibit varying physicochemical properties and biological activities, influenced by their specific structural features. Understanding these differences helps in rational drug design and the selection of appropriate compounds for specific applications.
Functional Significance of Structural Variations
The structural features of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride contribute significantly to its chemical behavior and biological activity:
Pyridine Ring: The heterocyclic pyridine ring serves as the core scaffold, providing specific electronic properties and potential for hydrogen bonding interactions with biological targets.
Methyl Groups: The 4,6-dimethyl substitution pattern influences the electron distribution within the pyridine ring, affecting its reactivity and binding orientation with protein targets. These methyl groups also contribute to the compound's lipophilicity, potentially enhancing membrane permeability.
Aminomethyl Group: This functional group serves as a key reactive site and potential hydrogen bond donor in interactions with biological macromolecules. Its position at C-3 of the pyridine ring creates a specific spatial arrangement that may be crucial for target recognition.
Pyridin-2(1H)-one Structure: This structural feature, with its carbonyl group, provides additional hydrogen bonding capabilities and influences the compound's electronic properties.
Understanding these structure-function relationships guides the rational design of derivatives with enhanced properties for specific applications in medicinal chemistry and synthetic methodology development.
Future Research Directions
Opportunities for Structural Optimization
Future research on 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride could focus on structural modifications to enhance its properties and applications:
Targeted Modifications: Strategic alterations to the core structure, such as introducing additional functional groups or modifying existing ones, could yield derivatives with improved potency, selectivity, or pharmacokinetic properties. For instance, exploring different substitution patterns on the pyridine ring might enhance binding to specific biological targets.
Prodrug Development: Creating prodrug forms of the compound could address potential limitations in solubility, stability, or bioavailability, expanding its utility in biological systems and potential therapeutic applications.
Hybrid Molecule Design: Incorporating the compound's structural features into hybrid molecules that combine multiple pharmacophores could lead to multifunctional agents with broader biological activities or enhanced target specificity.
These structural optimization approaches would benefit from computational methods such as molecular dynamics simulations and structure-based drug design to guide rational modification strategies.
Expanded Biological Evaluation
Further investigation of the compound's biological activities could reveal additional applications and therapeutic potential:
Broader Cancer Models: Evaluating the compound's activity against a wider range of cancer types beyond glioblastoma would provide a more comprehensive understanding of its anticancer potential.
Mechanism Elucidation: Deeper investigation into the molecular mechanisms underlying the compound's biological effects, including detailed proteomics and transcriptomics analyses, would enhance our understanding of its mode of action and potential synergies with other therapeutic agents.
Alternative Biological Targets: Exploring the compound's effects on biological targets beyond EZH2 and HSP90 could uncover novel applications in different disease contexts or biological processes.
These research directions would contribute to a more comprehensive understanding of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride's properties and potential applications, potentially leading to valuable advances in medicinal chemistry and drug development.
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